
tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
Overview
Description
“tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate” is a chemical compound with the molecular formula C13H16ClNO3 . It is also known by other names such as “tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate” and "[4-(2-Chloro-acetyl)-phenyl]-carbamic acid tert-butyl ester" .
Molecular Structure Analysis
The molecular weight of “this compound” is 269.72 g/mol . The InChI string representation of its structure isInChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17) . The compound has a complexity of 304 . Physical And Chemical Properties Analysis
“this compound” has a XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 55.4 Ų .Scientific Research Applications
Crystal Structure Analysis
tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is involved in studies of isomorphous crystal structures, particularly in chlorodiacetylene and iododiacetylene derivatives. It plays a role in linking molecules via hydrogen and halogen bonds involving the carbonyl group, contributing to the understanding of molecular interactions in crystals (Baillargeon et al., 2017).
Synthesis and Organic Chemistry
This compound is also significant in organic synthesis. For instance, it's used in the synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate through asymmetric Mannich reactions, demonstrating its utility in creating chiral amino carbonyl compounds (Yang et al., 2009). Additionally, it's involved in the α-amination of methyllithium via DTBB-catalysed lithiation, highlighting its role in functionalizing carbamates and synthesizing substituted 1,2-diols (Ortiz et al., 1999).
Deprotection in Organic Synthesis
This compound is used in the deprotection of tert-butyl carbamates, esters, and ethers. This process involves aqueous phosphoric acid and is crucial for preserving the stereochemical integrity of substrates in organic synthesis (Li et al., 2006).
Intermediate in Nucleotide Synthesis
It serves as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides. This is pivotal for understanding the substitution patterns in these important biomolecules (Ober et al., 2004).
Role in Nitrone Equivalents
This compound also finds applications as a class of N-(Boc) nitrone equivalents. tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, underlining its versatility in organic synthesis (Guinchard et al., 2005).
Various Organic Syntheses
This compound is utilized in diverse organic syntheses, such as the preparation of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in biologically active compounds like omisertinib (Zhao et al., 2017).
properties
IUPAC Name |
tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUGFBYCRGFMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



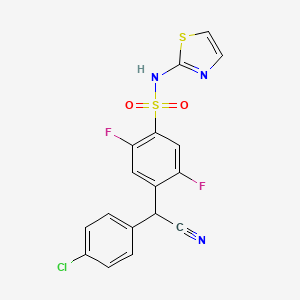
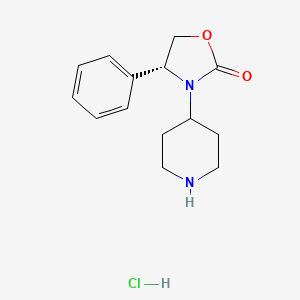
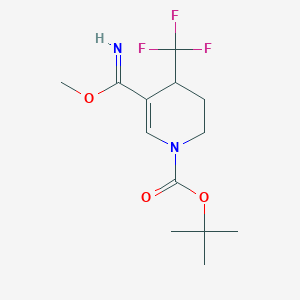
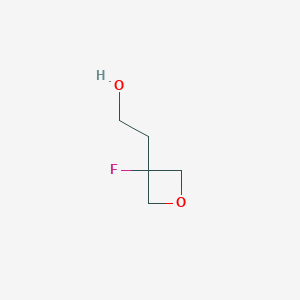
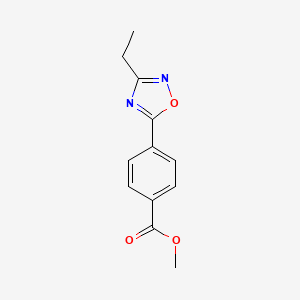

![1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine](/img/structure/B1403749.png)

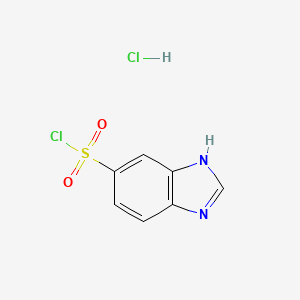
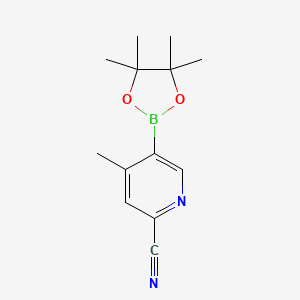
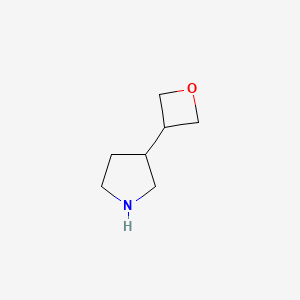
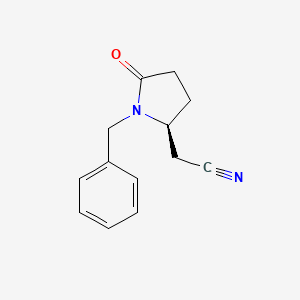
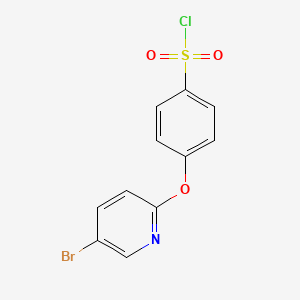
![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B1403763.png)